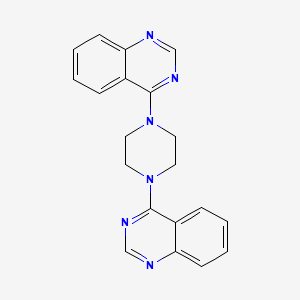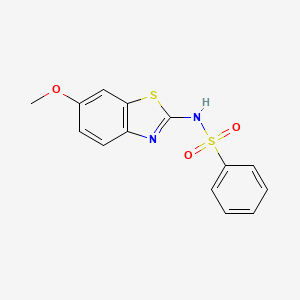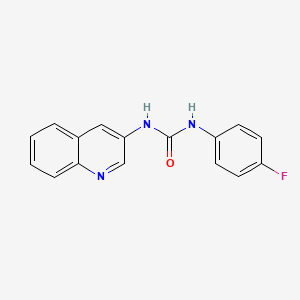
4,4'-(1,4-piperazinediyl)diquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4,4’-(1,4-Piperazinediyl)diquinazoline” is a chemical compound with the molecular formula C20H18N6 . It is a derivative of quinazoline, a class of organic compounds that are part of the larger class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “4,4’-(1,4-piperazinediyl)diquinazoline” consists of 20 carbon atoms, 18 hydrogen atoms, and 6 nitrogen atoms . The average mass of the molecule is 342.397 Da .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4,4’-(1,4-piperazinediyl)diquinazoline, focusing on six unique fields:
Antibacterial Agents
4,4’-(1,4-piperazinediyl)diquinazoline has shown significant potential as an antibacterial agent. Research indicates that quinazoline derivatives exhibit strong antibacterial properties against various bacterial strains, including drug-resistant ones . This makes them valuable in developing new antibiotics to combat resistant bacterial infections.
Anticancer Therapy
Quinazoline derivatives, including 4,4’-(1,4-piperazinediyl)diquinazoline, are widely studied for their anticancer properties. These compounds can inhibit the growth of cancer cells by targeting specific enzymes and receptors involved in cell proliferation . They are particularly effective against lung and pancreatic cancers, with some derivatives already approved for clinical use .
Antiviral Applications
The antiviral potential of 4,4’-(1,4-piperazinediyl)diquinazoline is another area of interest. Quinazoline derivatives have been found to exhibit activity against various viruses, including HIV and Human Cytomegalovirus . Their ability to interfere with viral replication makes them promising candidates for antiviral drug development.
Anti-inflammatory Agents
Research has shown that quinazoline derivatives possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes, making them useful in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
Antifungal Agents
4,4’-(1,4-piperazinediyl)diquinazoline also demonstrates antifungal activity. Quinazoline derivatives can disrupt the cell membrane of fungi, leading to their death . This property is particularly valuable in developing treatments for fungal infections, which are often difficult to manage with existing antifungal drugs.
Neuroprotective Agents
The neuroprotective effects of quinazoline derivatives are being explored for their potential in treating neurodegenerative diseases. These compounds can protect neurons from oxidative stress and apoptosis, which are common features of conditions like Alzheimer’s and Parkinson’s diseases .
Antioxidant Properties
Quinazoline derivatives, including 4,4’-(1,4-piperazinediyl)diquinazoline, have been found to exhibit antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging .
Antidiabetic Agents
Research has also highlighted the potential of quinazoline derivatives as antidiabetic agents. These compounds can modulate glucose metabolism and improve insulin sensitivity, making them useful in managing diabetes .
Each of these applications showcases the versatility and potential of 4,4’-(1,4-piperazinediyl)diquinazoline in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Propriétés
IUPAC Name |
4-(4-quinazolin-4-ylpiperazin-1-yl)quinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6/c1-3-7-17-15(5-1)19(23-13-21-17)25-9-11-26(12-10-25)20-16-6-2-4-8-18(16)22-14-24-20/h1-8,13-14H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKBIROVPMAABI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=CC=CC=C32)C4=NC=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Quinazolin-4-yl)piperazin-1-yl]quinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperidine](/img/structure/B5566953.png)
![2,5-dimethyl-4-oxo-3-{2-oxo-2-[(3-pyridinylmethyl)amino]ethyl}-N-(3-pyridinylmethyl)-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxamide](/img/structure/B5566955.png)
![(4S*)-1-[(3-chloro-4-fluorophenoxy)acetyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5566968.png)



![2-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)imino]methyl}-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5567004.png)

![2,5-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5567021.png)
![7-allyl-6-(2,5-dimethyl-3-furyl)-2-[(3-methoxypiperidin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5567024.png)
![N-cyclopropyl-4-methoxy-3-{[1-(pyrrolidin-1-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5567031.png)
![3-[({5-[(methylamino)carbonyl]-3-thienyl}sulfonyl)amino]benzoic acid](/img/structure/B5567032.png)

![4-[(2-bromo-4-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5567052.png)